3-(4-Tert-butyl-phenyl)-5-chloromethyl-isoxazole 3-(4-Tert-butyl-phenyl)-5-chloromethyl-isoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18568031
InChI: InChI=1S/C14H16ClNO/c1-14(2,3)11-6-4-10(5-7-11)13-8-12(9-15)17-16-13/h4-8H,9H2,1-3H3
SMILES:
Molecular Formula: C14H16ClNO
Molecular Weight: 249.73 g/mol

3-(4-Tert-butyl-phenyl)-5-chloromethyl-isoxazole

CAS No.:

Cat. No.: VC18568031

Molecular Formula: C14H16ClNO

Molecular Weight: 249.73 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Tert-butyl-phenyl)-5-chloromethyl-isoxazole -

Specification

Molecular Formula C14H16ClNO
Molecular Weight 249.73 g/mol
IUPAC Name 3-(4-tert-butylphenyl)-5-(chloromethyl)-1,2-oxazole
Standard InChI InChI=1S/C14H16ClNO/c1-14(2,3)11-6-4-10(5-7-11)13-8-12(9-15)17-16-13/h4-8H,9H2,1-3H3
Standard InChI Key WKWMGCHSUBFEII-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=NOC(=C2)CCl

Introduction

Chemical Structure and Molecular Properties

Structural Configuration

The isoxazole core in 3-tert-butyl-5-(chloromethyl)isoxazole consists of three carbon atoms, one oxygen atom, and one nitrogen atom arranged in an aromatic heterocyclic ring. The tert-butyl group (–C(CH₃)₃) at position 3 introduces significant steric bulk, while the chloromethyl group (–CH₂Cl) at position 5 enhances electrophilic reactivity. This configuration is validated by its SMILES notation (CC(C)(C)C1=NOC(=C1)CCl) and InChIKey (LINYIIJIYSUIET-UHFFFAOYSA-N), which confirm the substitution pattern.

Physicochemical Characteristics

The compound has a molecular formula of C₈H₁₂ClNO and a molecular weight of 173.64 g/mol. Key properties include:

PropertyValue
IUPAC Name3-tert-butyl-5-(chloromethyl)-1,2-oxazole
SolubilityNot publicly available
Melting/Boiling PointsUndocumented in literature
StabilityLikely stable under inert conditions

The lack of solubility data suggests further experimental characterization is needed.

Synthesis and Regioselective Modification

Cycloaddition Strategies

Isoxazole derivatives are commonly synthesized via 1,3-dipolar cycloaddition reactions. For 5-trifluoromethylisoxazoles, a metal-free [3+2] cycloaddition between CF₃-substituted alkenes and halogenoximes has been reported, yielding regioselective products on scales exceeding 100 g . While this method targets trifluoromethyl groups, analogous approaches using chloromethyl alkenes could be adapted for 3-tert-butyl-5-(chloromethyl)isoxazole.

Regioselectivity Considerations

Quantum mechanical calculations (RI-BP86) indicate that steric repulsion between substituents governs regioselectivity during cycloaddition . For 3-tert-butyl-5-(chloromethyl)isoxazole, the tert-butyl group likely directs substituents to the 5-position, minimizing steric clashes.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s scaffold serves as a building block for kinase inhibitors and anti-inflammatory agents. Its chloromethyl group allows for nucleophilic substitution reactions, enabling linkage to pharmacophores.

Material Science

Sterically hindered isoxazoles improve the thermal stability of polymers. Incorporating 3-tert-butyl-5-(chloromethyl)isoxazole into epoxy resins could enhance crosslinking density and mechanical properties.

Analytical Challenges

Current gaps in solubility and stability data limit industrial adoption. Advanced chromatographic techniques (e.g., HPLC-MS) are recommended for purity assessment and degradation studies.

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